(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Aldol condensation: The intermediate is then subjected to an aldol condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the this compound compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate .
- 1-methoxy-1-buten-3-yne .
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23FN2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H23FN2O3/c1-26-19-9-7-16(15-20(19)27-2)8-10-21(25)24-13-11-23(12-14-24)18-6-4-3-5-17(18)22/h3-10,15H,11-14H2,1-2H3/b10-8+ |
InChI Key |
QZMGBWLBHPLWAD-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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